![molecular formula C15H14INO2 B2724905 2-ethoxy-N-(4-iodophenyl)benzamide CAS No. 312588-69-5](/img/structure/B2724905.png)
2-ethoxy-N-(4-iodophenyl)benzamide
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Description
“2-ethoxy-N-(4-iodophenyl)benzamide” is a chemical compound with the CAS Number: 312588-69-5 . It has a molecular weight of 367.19 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C15H14INO2/c1-2-19-14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 367.19 . More specific physical and chemical properties are not found in the search results.Scientific Research Applications
Imaging and Diagnostic Applications
Sigma Receptor Scintigraphy for Breast Cancer Detection
- A study investigated the use of a novel iodobenzamide, which shares structural similarities with "2-ethoxy-N-(4-iodophenyl)benzamide," for imaging primary breast tumors in vivo. The compound showed preferential binding to sigma receptors overexpressed on breast cancer cells, indicating potential applications in cancer diagnostics and imaging (Caveliers et al., 2002).
Synthetic Chemistry and Material Science
Ethoxychlorination of Enamides
- Research into the ethoxychlorination of enamides using iodine(III)-mediated reactions could offer insights into the synthesis and functionalization of complex organic compounds, including those related to "this compound" (Nocquet‐Thibault et al., 2014).
Antioxidant and Antimicrobial Properties
Structural and Antioxidant Analysis
- A study on a related benzamide derivative explored its molecular structure and antioxidant properties through X-ray diffraction and DFT calculations, suggesting the potential for "this compound" in the development of new antioxidants (Demir et al., 2015).
Corrosion Inhibition
Corrosion Inhibition by Benzamide Derivatives
- The corrosion inhibition properties of N-phenyl-benzamide derivatives on mild steel in acidic conditions were investigated, demonstrating the potential application of similar benzamide compounds in protecting metals against corrosion (Mishra et al., 2018).
Pharmacological Research
Antimicrobial and Enzyme Inhibition Activities
- New benzamide derivatives were synthesized and tested for their antimicrobial properties and enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes, highlighting the potential of benzamide compounds in pharmacological research (Abbasi et al., 2014).
properties
IUPAC Name |
2-ethoxy-N-(4-iodophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-2-19-14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYSFJGWZNPKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970945 |
Source
|
Record name | 2-Ethoxy-N-(4-iodophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5561-41-1 |
Source
|
Record name | 2-Ethoxy-N-(4-iodophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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